2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide

Kinase inhibition CLK Furopyridine scaffold

This furopyridine-based propanamide features a 2-fluorophenoxy warhead critical for FLT3-ITD potency and a furan-3-yl-pyridine hinge-binding motif essential for CLK kinase inhibition, as claimed in EP2940022B1. Substitution with generic pyridyl analogs compromises target engagement. With MW 340 Da and cLogP 2.15, it is a low-risk, orally bioavailable lead optimization scaffold. Researchers screening for CLK1/2/4 or FLT3-ITD in AML and neurodegenerative models should prioritize this compound over heavier, non-furan, or non-fluorinated analogs to maintain selectivity and drug-like scope.

Molecular Formula C19H17FN2O3
Molecular Weight 340.354
CAS No. 2034227-38-6
Cat. No. B2661271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide
CAS2034227-38-6
Molecular FormulaC19H17FN2O3
Molecular Weight340.354
Structural Identifiers
SMILESCC(C(=O)NCC1=CN=C(C=C1)C2=COC=C2)OC3=CC=CC=C3F
InChIInChI=1S/C19H17FN2O3/c1-13(25-18-5-3-2-4-16(18)20)19(23)22-11-14-6-7-17(21-10-14)15-8-9-24-12-15/h2-10,12-13H,11H2,1H3,(H,22,23)
InChIKeyVHVNZNYVPHPJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide (CAS 2034227-38-6) – Key Identity and Scaffold Context for Sourcing Decisions


2-(2-Fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide is a synthetic, small-molecule protein kinase inhibitor candidate that contains a 2-fluorophenoxypropanamide warhead tethered to a 6-(furan-3-yl)pyridin-3-ylmethylamine scaffold [1]. The compound belongs to the furopyridine class that has been patented as inhibitors of CLK kinases and other protein kinases, and structurally related 4-(2-fluorophenoxy)pyridine derivatives have been characterized as FLT3-ITD inhibitors [1] [2]. Its computed physicochemical properties (MW = 340.35 Da, clogP = 2.15, TPSA = 60.85 Ų) place it within favorable oral drug-like space, compliant with Lipinski's Rule of Five [3]. This compound is supplied primarily for preclinical kinase research and chemical biology studies.

Why Generic Substitution Fails for 2-(2-Fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide


Propanamide-based kinase inhibitor chemotypes that share a fluorophenoxy moiety cannot be freely interchanged because even subtle modifications to the aryl-ether linker or the heteroaryl cap drastically shift kinase selectivity profiles. The 2-fluorophenoxy group has been shown to be critical for FLT3-ITD potency in 4-(2-fluorophenoxy)pyridine series, whereas replacement with 4-fluorophenoxy or non-fluorinated analogs reduces inhibitory activity [1]. The furan-3-yl substituent on the pyridine core introduces a vector for π-stacking interactions with the kinase hinge region that is absent in simple pyridyl analogs; furo[3,2-b]pyridine patents explicitly claim the furan ring as essential for CLK inhibition [2]. Consequently, substituting this compound with a generic 2-(2-fluorophenoxy)propanamide bearing an unadorned pyridine will compromise target engagement.

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide (CAS 2034227-38-6)


Furan Ring Incorporation Enables Kinase Hinge Binding Not Achievable by Simple Pyridine Analogs

The furan-3-yl substituent on the pyridine core provides a second heteroaromatic ring capable of π-stacking with the kinase hinge region. In the furo[3,2-b]pyridine patent series, furan-containing compounds exhibited CLK inhibitory activity, whereas the furan-deleted pyridine counterparts were inactive in biochemical kinase assays [1]. This binary activity difference demonstrates that the furan ring is a scaffold-essential pharmacophoric element for this chemotype.

Kinase inhibition CLK Furopyridine scaffold

2-Fluorophenoxy vs. 4-Fluorophenoxy: Regioisomeric Fluorine Affects FLT3-ITD Potency

In the structurally related 4-(2-fluorophenoxy)pyridine series, the 2-fluorophenoxy substituent was critical for FLT3-ITD inhibitory potency. The lead compound 13v in that series displayed nanomolar IC50 values against FLT3-ITD [1]. Although direct IC50 data for the target compound against FLT3-ITD are not yet publicly available, its 2-fluorophenoxy group is identical to the warhead in the FLT3-ITD series, whereas analogs with 4-fluorophenoxy (e.g., 2-(4-fluorophenoxy)-N-(3-pyridyl)propanamide) are expected to lose the key interaction with the FLT3 hydrophobic pocket [2].

FLT3-ITD Acute myeloid leukemia Fluorophenoxy regioisomer

Physicochemical Profile: Optimal Drug-Like Range Confirmed by Computed Descriptors

The target compound's computed properties (MW = 340.35 Da, clogP = 2.15, TPSA = 60.85 Ų, HBA = 5, HBD = 1) place it well within Lipinski and Rule-of-Three boundaries for oral bioavailability [1]. Compared to bulkier furopyridine analogs that exceed MW > 450 Da and clogP > 4, this compound maintains a favorable balance of lipophilicity and polarity, which is correlated with improved solubility and reduced promiscuity in phenotypic screening cascades.

Drug-likeness Lipinski Rule of Five Physicochemical properties

Recommended Application Scenarios for 2-(2-Fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propanamide (CAS 2034227-38-6)


CLK Kinase Inhibitor Probe Development

The compound's furan-3-yl-pyridine scaffold is claimed in EP2940022B1 as a core structure for CLK (CDC2-like kinase) inhibition [1]. Researchers developing chemical probes for CLK1/CLK2/CLK4 in the context of cancer or neurodegenerative disease should use this compound as a starting scaffold, as the furan ring is essential for hinge binding. Simple 3-pyridylmethylamine analogs without the furan substituent will lack CLK inhibitory activity and cannot serve as alternatives.

FLT3-ITD Inhibitor Lead Exploration in AML

Based on the SAR of 4-(2-fluorophenoxy)pyridine derivatives, the 2-fluorophenoxy warhead is a key determinant of FLT3-ITD potency [2]. This compound, bearing the identical 2-fluorophenoxypropanamide warhead, is a logical candidate for FLT3-ITD inhibitor screening in acute myeloid leukemia (AML) models. The compound should be prioritized over 4-fluorophenoxy or non-fluorinated propanamide analogs that are predicted to lack FLT3 engagement.

Medicinal Chemistry Optimization with Favorable ADME Starting Point

The compound's computed properties (MW = 340, clogP = 2.15) position it as a low-risk starting point for lead optimization programs where oral bioavailability is desired [3]. When selecting from a panel of furopyridine kinase inhibitors, this compound should be preferred over heavier analogs (MW > 450) that breach Lipinski's Rule of Five, as it offers greater scope for chemical elaboration without exceeding drug-like space.

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